1,7-Diiodoheptane

Description

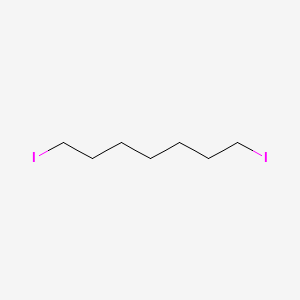

Structure

3D Structure

Properties

IUPAC Name |

1,7-diiodoheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14I2/c8-6-4-2-1-3-5-7-9/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHWQLNCPAJXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCI)CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60505485 | |

| Record name | 1,7-Diiodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51526-03-5 | |

| Record name | 1,7-Diiodoheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51526-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Diiodoheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60505485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane, 1,7-diiodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,7 Diiodoheptane

Direct Halogenation of Alkanes and Alkenes Leading to Diiodinated Products

Direct halogenation of alkanes is often challenging due to a lack of selectivity, which typically results in a mixture of products. The free-radical halogenation of a simple alkane like heptane (B126788) would lead to substitution at various positions along the carbon chain, making the isolation of pure 1,7-diiodoheptane difficult.

A more controlled approach involves the reaction of an alkene with iodine. Specifically, this compound can be synthesized through the reaction of 1,7-heptadiene with iodine in the presence of a suitable catalyst. nbinno.com This reaction proceeds via the addition of iodine across the two terminal double bonds. However, this process can produce a mixture of mono-iodinated and di-iodinated derivatives. These products must then be separated, typically by fractional distillation, to isolate the desired this compound, which can be further purified by recrystallization or column chromatography. nbinno.com

Halogen Exchange Reactions for the Preparation of this compound

Halogen exchange reactions, particularly the Finkelstein reaction, represent one of the most common and efficient methods for preparing alkyl iodides. wikipedia.orgorganic-chemistry.org This SN2 reaction involves the conversion of an alkyl chloride or bromide into an alkyl iodide by treatment with an alkali metal iodide. wikipedia.orgbyjus.com

Conversion from 1,7-Dibromoheptane (B124887) and Other Dihalogenated Precursors

The classic Finkelstein reaction is highly effective for synthesizing this compound from its corresponding dihalogenated precursors, most notably 1,7-dibromoheptane or 1,7-dichloroheptane. asianpubs.org The reaction is typically carried out by treating the dibromo- or dichloro-precursor with a solution of sodium iodide (NaI) in acetone (B3395972). wikipedia.orgbyjus.com

The success of this reaction is driven by Le Chatelier's principle. Sodium iodide is soluble in acetone, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not. wikipedia.org The precipitation of the insoluble sodium halide salt from the reaction mixture drives the equilibrium towards the formation of the desired this compound. wikipedia.org This method is widely used due to the commercial availability of 1,7-dibromoheptane, which itself can be synthesized from 1,7-heptanediol (B42083) and hydrobromic acid. asianpubs.org

Optimization of Reaction Conditions for High-Yield Iodo-Substitution

The efficiency and yield of the iodo-substitution can be significantly influenced by various reaction parameters. Optimization of these conditions is crucial for achieving high yields of this compound. Key factors include the choice of iodide salt, solvent, temperature, and the potential use of catalysts.

Key Optimization Parameters for Halogen Exchange Reactions:

| Parameter | Variation | Effect on Reaction |

| Iodide Salt | NaI, KI, CaI₂, MgI₂ | Alkali iodides like NaI and KI are common. For higher iodide ion concentrations, salts like CaI₂ or MgI₂ can be used. |

| Solvent | Acetone, Methanol, Acetonitrile, DMF | Acetone is classic due to the poor solubility of NaCl/NaBr. wikipedia.org Other polar aprotic solvents like DMF can also be employed. wikipedia.org |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate but must be controlled to avoid side reactions. |

| Catalyst | Phase-Transfer Catalysts (e.g., quaternary onium salts) | Can accelerate reactions in heterogeneous systems, such as when using aqueous hydroiodic acid. |

Advanced Alkylation Strategies for Diiodoalkane Scaffolds

Beyond simple halogen exchange, advanced alkylation strategies can be employed to construct diiodoalkane scaffolds. These methods often involve the formation of new carbon-carbon bonds. One such approach is the alkylation of diiodomethane (B129776) (CH₂I₂). A procedure has been developed for the synthesis of gem-diiodoalkanes through the alkylation of diiodomethane with primary alkyl iodides. researchgate.netacs.org While this specific method generates gem-diiodides (two iodine atoms on the same carbon), modifications of carbenoid chemistry could potentially be adapted for the synthesis of α,ω-diiodoalkanes like this compound. The reaction of diiodomethyllithium with N-tosylimines to form iodoaziridines demonstrates the utility of iodinated carbenoids in synthesis. acs.org

Stereoselective Approaches to Terminally Diiodinated Heptane Derivatives

This compound itself is an achiral molecule, so stereoselective synthesis is not directly applicable. However, the principles of stereoselective synthesis are highly relevant when preparing chiral derivatives of terminally diiodinated heptanes or when using diiodoalkanes as reagents in the construction of chiral molecules.

For example, a chiral starting material can be reacted with a diiodoalkane to produce a chiral product with high diastereoselectivity. In one reported synthesis, a chiral amine was reacted with 1,4-diiodobutane (B107930) to produce a pyrrolidine-containing product as a single diastereoisomer. This highlights how achiral diiodoalkanes serve as crucial building blocks in stereoselective transformations.

Furthermore, methodologies exist for the stereoselective synthesis of various functional groups that could be incorporated into a heptane backbone before the introduction of the terminal iodides. These include stereoselective methods for creating dihydropyrroles, aminodiols, and quinolizidine (B1214090) alkaloids. nih.govmdpi.comchemistryviews.org Such strategies would be essential for producing optically active molecules where a diiodoheptane moiety is a key structural feature.

Reactivity and Mechanistic Investigations of 1,7 Diiodoheptane

Nucleophilic Substitution Reactions Involving 1,7-Diiodoheptane

This compound, with its seven-carbon chain flanked by two iodine atoms, serves as a versatile substrate in nucleophilic substitution reactions. The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group and thus facilitating substitution reactions. savemyexams.com The reactivity of this compound allows for the formation of both mono- and di-substituted products, depending on the reaction conditions and the nature of the nucleophile.

Mono- and Di-substitution Pathways with Various Nucleophiles

The reaction of this compound with nucleophiles can proceed through either a mono-substitution or a di-substitution pathway. The choice between these pathways is influenced by factors such as the stoichiometry of the reactants and the reactivity of the nucleophile. spcmc.ac.in Strong nucleophiles, such as cyanide ions (CN⁻), readily displace the iodide ions. savemyexams.com For instance, the reaction with potassium cyanide in an ethanolic solution typically leads to the formation of nitriles, extending the carbon chain. savemyexams.com

The reaction with weaker nucleophiles, like water, proceeds more slowly to produce alcohols. savemyexams.com The general order of reactivity for simple alkyl halides in Sₙ2 reactions is methyl > primary > secondary, with tertiary halides being largely unreactive. spcmc.ac.in As this compound is a primary dihalide, it is amenable to Sₙ2 reactions.

| Nucleophile | Product Type | Reaction Conditions |

| Cyanide (KCN) | Nitrile | Ethanolic solution, heated under reflux savemyexams.com |

| Hydroxide (NaOH) | Alcohol | Aqueous solution, warm savemyexams.com |

| Water (H₂O) | Alcohol | Slower reaction compared to NaOH savemyexams.com |

| Ammonia (NH₃) | Primary Amine | Ethanolic solution, heated under pressure savemyexams.com |

Di-substitution reactions occur when a large excess of the nucleophile is used or when the reaction is allowed to proceed for a longer duration, enabling the substitution of both iodine atoms. This leads to the formation of α,ω-disubstituted heptane (B126788) derivatives.

Intramolecular Cyclization and Macrocycle Formation

The seven-carbon chain of this compound provides the necessary flexibility for intramolecular cyclization reactions, leading to the formation of seven-membered rings. These reactions are a key strategy in the synthesis of various cyclic compounds. For instance, the electrochemical reduction of related ω-halo-1-phenyl-1-alkynes at a silver cathode can lead to intramolecular cyclization, forming benzylidenecycloalkanes. researchgate.net While this specific example doesn't use this compound directly, it illustrates the principle of intramolecular cyclization with a similar chain length.

Macrocycles, which are rings containing 12 or more atoms, can also be synthesized using precursors derived from this compound. nih.govwikipedia.org The formation of these large rings is a challenge due to the entropic cost, which favors competing intermolecular reactions. nih.gov However, strategies such as high-dilution techniques can be employed to favor the desired intramolecular cyclization. wikipedia.org The synthesis of macrocycles is significant in various fields, including medicine and materials science. nih.govnih.gov

Synthesis of Diverse Heptane-Bridged Architectures (e.g., azelanitrile (B156786) derivatives)

The di-functionality of this compound makes it a valuable building block for creating more complex, heptane-bridged molecular architectures. One notable example is the synthesis of azelanitrile derivatives. Azelanitrile, also known as nonanedinitrile or 1,7-dicyanoheptane, can be synthesized from this compound through a di-substitution reaction with a cyanide nucleophile, such as potassium cyanide. savemyexams.com

This reaction extends the carbon chain by two carbons, resulting in a nine-carbon dinitrile. Azelanitrile and its derivatives are important intermediates in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The general reaction is as follows:

I-(CH₂)₇-I + 2 KCN → NC-(CH₂)₇-CN + 2 KI

Elimination Reactions as Competing Pathways

Elimination reactions can compete with nucleophilic substitution, particularly under basic conditions and at higher temperatures. matanginicollege.ac.inmasterorganicchemistry.com In the case of this compound, a primary alkyl halide, the E2 (bimolecular elimination) mechanism is more likely to occur in the presence of a strong, sterically hindered base. libretexts.org The E1 (unimolecular elimination) mechanism is less common for primary halides as it proceeds through a relatively unstable primary carbocation. matanginicollege.ac.in

According to Zaitsev's rule, when multiple elimination products are possible, the more substituted (and thus more stable) alkene is typically the major product. libretexts.org However, with a long-chain dihalide like this compound, a mixture of elimination and substitution products can be expected, with the product distribution depending on the specific reaction conditions. libretexts.orglibretexts.org

Organometallic Reactions Utilizing this compound

This compound can be used to form organometallic reagents, which are valuable intermediates in organic synthesis for forming carbon-carbon bonds.

Formation of Organozinc Reagents and Their Reactivity

Organozinc reagents can be prepared by the direct reaction of an alkyl halide with zinc metal. wikipedia.org The use of activated zinc, such as Rieke zinc, allows for the reaction to proceed with a variety of functional groups present in the molecule. sigmaaldrich.com For this compound, the reaction with zinc would likely proceed via oxidative addition to form an organozinc iodide species, IZn-(CH₂)₇-I, or a diorganozinc species under appropriate conditions.

These organozinc reagents are less reactive than their Grignard or organolithium counterparts, which allows for greater functional group tolerance. wikipedia.orgbeilstein-journals.org They are particularly useful in cross-coupling reactions, such as the Negishi coupling, and in addition reactions to carbonyls and imines. sigmaaldrich.combeilstein-journals.org The formation of an organozinc reagent from this compound opens up pathways to create complex molecules by coupling the heptane chain to other organic fragments.

| Reagent | Product | Application |

| This compound + Zn | IZn-(CH₂)₇-I | Intermediate for further reactions |

| IZn-(CH₂)₇-I + R-X (Pd catalyst) | R-(CH₂)₇-I | Negishi cross-coupling |

| IZn-(CH₂)₇-I + Aldehyde/Ketone | HO-CHR-(CH₂)₇-I | Addition to carbonyls |

Applications in Metal-Mediated Carbon-Carbon Bond Formations

This compound serves as a key precursor in the synthesis of seven-membered carbocyclic rings through various metal-mediated carbon-carbon bond formation reactions. These intramolecular cyclization reactions are fundamental in constructing cycloheptane (B1346806) derivatives, which are important structural motifs in many natural products and synthetic compounds.

One of the classic methods for the cyclization of α,ω-dihaloalkanes like this compound is the intramolecular Wurtz reaction . This reaction involves the use of an alkali metal, typically sodium, to couple the two terminal carbon atoms bearing the halogen atoms. krayonnz.comwikipedia.orgquora.com The reaction is believed to proceed through the formation of an organometallic intermediate. For this compound, the reaction with sodium in an inert solvent would lead to the formation of cycloheptane. The mechanism is generally understood to involve the formation of a carbanionic intermediate at one end of the chain, which then undergoes an intramolecular nucleophilic substitution at the other carbon-iodine bond. stackexchange.com While effective for forming certain ring sizes, the Wurtz reaction can be limited by side reactions, and its utility has been somewhat superseded by more modern methods. wikipedia.org

More contemporary and efficient methods for the cyclization of this compound often employ other metals, such as nickel or samarium. Nickel-catalyzed cyclizations have been shown to be effective for the formation of various ring systems. sioc-journal.cnresearchgate.netrsc.orgsioc-journal.cn Although direct examples with this compound are not extensively documented in the provided literature, the principles of nickel-catalyzed intramolecular coupling of dihalides are well-established. These reactions typically involve the oxidative addition of the C-I bond to a low-valent nickel complex, followed by a second intramolecular oxidative addition or a reductive elimination pathway to form the cyclic product.

A particularly powerful and widely used method for the formation of carbocycles from dihalides is the samarium(II) iodide-mediated cyclization . nih.govnih.govresearchgate.netrsc.org Samarium(II) iodide (SmI₂) is a potent single-electron transfer reagent that can effect the reductive coupling of a wide range of functional groups. In the case of this compound, treatment with SmI₂ would generate a radical at one end of the carbon chain via electron transfer. This radical can then undergo an intramolecular addition to the other carbon-iodine bond, or a second electron transfer can occur to form a diorganosamarium species, which then cyclizes. SmI₂-mediated cyclizations are known for their high efficiency and functional group tolerance, making them a valuable tool in natural product synthesis. nih.govrsc.org The formation of seven-membered rings using this method has been successfully applied in various synthetic contexts. nih.gov

Below is a table summarizing these metal-mediated cyclization methods for dihaloalkanes, which are applicable to this compound.

| Reaction Name | Metal Reagent | General Reaction | Key Intermediates | Applicability to this compound |

| Intramolecular Wurtz Reaction | Sodium (Na) | 2 R-X + 2 Na → R-R + 2 NaX | Organosodium, Carbanion | Formation of cycloheptane |

| Nickel-Catalyzed Cyclization | Ni(0) complexes | R-X₂ + Ni(0) → Cycloalkane + NiX₂ | Nickelacycle | Formation of cycloheptane derivatives sioc-journal.cnresearchgate.netrsc.orgsioc-journal.cn |

| Samarium(II) Iodide-Mediated Cyclization | SmI₂ | R-X₂ + 2 SmI₂ → Cycloalkane + 2 SmI₂X | Radical, Organosamarium | Efficient formation of seven-membered rings nih.govnih.govresearchgate.netrsc.org |

Stereochemical Aspects of Metallacycle Formation from Diiodoalkanes

The conformational analysis of seven-membered rings, including metallacycles, is complex due to their high flexibility. um.es They can adopt several low-energy conformations, such as chair, boat, and twist-chair forms. um.es The specific conformation adopted by a seven-membered palladacycle, for instance, has been shown to depend on the nature of the substituents on the ring. um.es In solution, these conformations are often in a state of flux, and the activation energy for the exchange between different conformations can be determined using variable-temperature NMR studies. um.es For seven-membered chelate rings, this energy barrier is typically in the range of 6 to 12 kcal/mol. um.es

In the context of metallacycle formation from this compound, the initial interaction with the metal center will lead to a flexible seven-membered metallacycle. The substituents on the heptane chain, if any, will influence the equilibrium between the various chair and boat conformations. um.es This conformational preference of the metallacycle intermediate is key to controlling the stereochemistry of any subsequent bond-forming or insertion reactions. For instance, if the metallacycle undergoes a migratory insertion reaction, the stereochemistry of the newly formed stereocenters will be directly related to the conformation of the metallacycle at the moment of insertion. While detailed studies specifically on seven-membered metallacycles derived from this compound are not abundant, the general principles of cyclic stereochemistry suggest that the formation of the metallacycle and its subsequent reactions can be highly stereoselective. spcmc.ac.in

The table below outlines the common conformations of seven-membered rings and their potential impact on stereoselectivity.

| Conformation | Description | Potential Influence on Stereochemistry |

| Chair | A puckered conformation resembling the chair form of cyclohexane, but more flexible. um.es | Can lead to specific axial/equatorial-like substituent orientations, directing incoming reagents. um.es |

| Boat | Another puckered conformation with higher energy than the chair form in many cases. um.es | May be populated in equilibrium and lead to different stereochemical outcomes. um.es |

| Twist-Chair/Twist-Boat | Intermediate conformations between the chair and boat forms. | Often represent energy minima and can be the dominant reactive conformations. |

Radical and Photochemical Transformations of Diiodoalkanes

Generation of Reactive Intermediates (e.g., Criegee intermediates from diiodoalkane precursors)

The photolysis of diiodoalkanes is a well-established method for generating reactive radical intermediates. libretexts.orgpsu.edu Upon irradiation with ultraviolet light, the carbon-iodine bond, being the weakest bond in the molecule, undergoes homolytic cleavage to produce a carbon-centered radical and an iodine atom. In the case of this compound, this process can lead to the formation of a diradical species.

The primary photochemical event is the cleavage of one C-I bond: I-(CH₂)₇-I + hν → I-(CH₂)₇• + I•

The resulting 7-iodoheptyl radical can then undergo further reactions, including the cleavage of the second C-I bond to form a heptamethylene diradical: I-(CH₂)₇• → •(CH₂)₇• + I•

These diradicals are highly reactive intermediates that can undergo intramolecular cyclization to form cycloheptane or participate in other radical reactions. researchgate.net

While the generation of Criegee intermediates (carbonyl oxides) from the UV irradiation of certain diiodoalkanes in the presence of oxygen is a known process, this is typically observed with gem-diiodoalkanes (e.g., CH₂I₂). iitk.ac.innsf.govosti.gov The mechanism involves the formation of a CH₂I radical, which then reacts with O₂ to form the Criegee intermediate, CH₂OO. For a vicinal or α,ω-diiodoalkane like this compound, the formation of a Criegee intermediate is not a primary or expected pathway. The photolysis of this compound in the presence of oxygen is more likely to lead to the formation of various oxidized products through the reaction of the initially formed carbon-centered radicals with oxygen, rather than a Criegee intermediate.

The primary reactive intermediates generated from the photolysis of this compound are summarized in the table below.

| Precursor | Conditions | Primary Reactive Intermediate | Potential Subsequent Products |

| This compound | UV Photolysis | 7-Iodoheptyl radical, Heptamethylene diradical | Cycloheptane, Oligomers, Polymers |

| This compound | UV Photolysis in O₂ | Peroxy radicals | Alcohols, Aldehydes, Carboxylic acids |

Photoinduced Electron Transfer and Radical Anion Formation

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. nih.govrsc.orgpsu.edunih.govchemrxiv.org In systems involving α,ω-diiodoalkanes, these molecules can act as electron acceptors. When a suitable photosensitizer is excited by light, it can transfer an electron to the diiodoalkane. This process can also occur intramolecularly if the molecule contains both a chromophore (light-absorbing part) and the diiodoalkane moiety. psu.edunih.gov

For this compound, in the presence of a photosensitizer or upon direct absorption of high-energy radiation, it can accept an electron to form a radical anion. acs.orgscience.gov

I-(CH₂)₇-I + e⁻ → [I-(CH₂)₇-I]•⁻

This radical anion is generally unstable and undergoes rapid dissociative electron attachment (DEA). nih.govarxiv.orgaps.org The excess electron density is localized in a σ* antibonding orbital of the carbon-iodine bond, leading to its cleavage. This results in the formation of an iodide anion and a carbon-centered radical. acs.orgnih.gov

[I-(CH₂)₇-I]•⁻ → •(CH₂)₇-I + I⁻

This process is a key step in many radiation-induced and photochemical reactions of haloalkanes. The 7-iodoheptyl radical formed can then undergo further reactions as described in the previous section. Studies on perfluorinated α,ω-diiodoalkanes have shown that visible light can induce electron transfer from a photocatalyst like fullerene, leading to the formation of radical intermediates which then react further. nih.govnih.govscribd.com This demonstrates the feasibility of PET in initiating reactions of diiodoalkanes.

The formation of radical anions of haloalkanes has been studied, and it is known that the lifetime of these species can be very short, often on the femtosecond to picosecond timescale, before dissociation occurs. acs.org The efficiency of this process makes it a significant pathway for the generation of radicals from diiodoalkanes under reductive conditions.

The key species involved in the photoinduced electron transfer and radical anion formation of this compound are listed below.

| Process | Reactants | Intermediate | Products |

| Photoinduced Electron Transfer | This compound + e⁻ (from photosensitizer) | [I-(CH₂)₇-I]•⁻ (Radical anion) | •(CH₂)₇-I + I⁻ |

| Dissociative Electron Attachment | This compound + e⁻ (low energy) | Transient Negative Ion | •(CH₂)₇-I + I⁻ |

Applications of 1,7 Diiodoheptane in Advanced Chemical Synthesis and Materials Science Research

1,7-Diiodoheptane as a Key Building Block in Complex Molecule Synthesis

The presence of two terminal, reactive carbon-iodine (C-I) bonds makes this compound a valuable reagent for constructing larger molecular frameworks. The C-I bond is relatively weak, rendering the terminal carbons highly susceptible to nucleophilic substitution, a property that synthetic chemists exploit to introduce a defined seven-carbon spacer into various molecular structures.

The primary role of this compound in this context is to act as a flexible linker or spacer. In organic synthesis, creating molecules with precise distances between functional groups is crucial for studying structure-activity relationships. By undergoing double nucleophilic substitution reactions, this compound can connect two separate molecular entities, resulting in a new linear compound where the original molecules are separated by a heptamethylene bridge.

Furthermore, it is instrumental in the synthesis of cyclic compounds. When a single molecule possesses two nucleophilic functional groups, reaction with this compound can lead to an intramolecular cyclization, forming a macrocycle containing the seven-carbon chain. The synthesis of cyclic polymers, for instance, has gained significant interest due to their unique properties compared to their linear counterparts, such as differences in viscosity and glass transition temperature. wiley-vch.de The formation of these rings is a critical step in creating specific molecular topologies that can influence biological activity and material properties. nih.gov The general strategies for forming such cyclic structures often involve high-dilution conditions to favor intramolecular over intermolecular reactions.

| Reaction Type | Reactant(s) | Product Type | Significance of Heptane (B126788) Spacer |

|---|---|---|---|

| Intermolecular Double Substitution | 2 equivalents of a nucleophile (e.g., R-O⁻, R-S⁻, R₂N⁻) | Linear (R-(CH₂)₇-R) | Provides a flexible, long-chain separation between two functional R-groups. |

| Intramolecular Cyclization | A single molecule with two nucleophilic centers (e.g., HO-R-OH) | Macrocycle | Forms a large ring structure, constraining the conformation of the parent molecule. |

| Polymer Chain End-Linking | Difunctional polymer chains | Cyclic Polymer | Creates "endless" polymer architectures with unique physical properties. wiley-vch.de |

The synthesis of novel bioactive molecules often requires the assembly of complex structures from simpler precursors. nsf.govrsc.org this compound serves as a valuable precursor in this field by enabling the connection of different pharmacophores or functional groups at a defined distance. nbinno.com This spatial arrangement is often critical for a molecule's ability to interact with biological targets such as enzymes or receptors.

By using this compound to link molecular fragments, chemists can systematically vary the distance and relative orientation between them, creating a library of candidate compounds for biological screening. For example, linking two known binding fragments with a flexible heptane chain could produce a new molecule with enhanced affinity or altered selectivity for a biological target. Although many compounds can act as precursors, the specific length and flexibility of the seven-carbon chain provided by this compound offer a distinct advantage in designing molecules where a longer, non-rigid tether is desired. researchgate.net

Contributions to Polymer Chemistry and Materials Development

In materials science, this compound is primarily utilized for its ability to modify and structure polymer chains. Its difunctionality allows it to act as both a crosslinking agent and a bifunctional initiator, enabling the creation of sophisticated and functional polymeric materials.

Crosslinking is a process that links polymer chains together to form a three-dimensional network, dramatically altering the material's properties. This compound is an effective crosslinking agent, particularly for polymers containing nucleophilic groups such as amines. nbinno.comgoogleapis.com For instance, it can be used to crosslink polymers like poly(4-vinylpyridine), where the nitrogen atoms on the pyridine (B92270) rings attack the terminal carbons of the diiodoheptane, forming stable pyridinium (B92312) salt linkages. This process transforms a soluble linear polymer into an insoluble, swollen gel or a more rigid material.

This method has been employed to create intramolecularly cross-linked polymers, also known as single-chain nanoparticles (SCNPs). chinesechemsoc.org In this process, a dilute solution of a polymer is treated with a difunctional crosslinker like a diiodoalkane. The high dilution favors the linking of different segments within the same polymer chain rather than between separate chains. This technique allows for the creation of compact, functional nanostructures from simple linear polymers. wiley-vch.dersc.org

| Polymer System | Functional Group | Crosslinker | Resulting Structure | Reference |

|---|---|---|---|---|

| Polystyrene-block-poly(4-vinylpyridine)-block-poly(ethylene oxide) (PS-b-P4VP-b-PEO) | Pyridine Nitrogen | 1,5-Diiodopentane (analogous to this compound) | Intramolecularly cross-linked block (cP4VP) | chinesechemsoc.org |

| Polymeric Ammonium Salts | Amine | This compound | Cross-linked polymer network | googleapis.com |

| General Polymer Backbones | Nucleophilic sites | This compound | Cross-linked polyurethanes and epoxies | nbinno.com |

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with precisely defined molecular weights, low dispersity, and specific architectures. mdpi.comsigmaaldrich.com In these processes, an initiator molecule is used to begin the polymer chain growth.

This compound can function as a bifunctional initiator for ATRP. The carbon-iodine bonds can be activated by a transition metal catalyst (commonly copper-based) to generate radicals at both ends of the heptane molecule. nih.gov This initiates the growth of two polymer chains simultaneously, extending outwards from the central seven-carbon linker. The result is a telechelic polymer—a linear polymer with reactive functional groups at both ends. Such polymers are valuable intermediates for creating more complex structures like block copolymers or for surface modification applications.

The development of new synthetic methods is central to creating novel polymer architectures with advanced functions. weiyougroup.org The dual reactivity of this compound makes it a key component in strategies aimed at producing non-linear and complex polymer structures. advancedsciencenews.com

By combining its roles as an initiator and a potential crosslinker, researchers can design sophisticated materials. For example, a telechelic polymer synthesized using this compound as the initiator can be further reacted to create triblock copolymers. Alternatively, it can be used in the later stages of synthesis to link different polymer chains or architectures together. The ability to precisely fold single polymer chains into nanoparticles or to link different polymer blocks into functional composites opens up applications in fields ranging from nanotechnology to nanomedicine. rsc.orgadvancedsciencenews.com

Integration in Supramolecular Chemistry and Self-Assembly Systems

No published research was found that specifically utilizes this compound in supramolecular chemistry or self-assembly systems.

Linker in the Construction of Host-Guest Systems and Molecular Recognition Motifs

There are no documented instances of this compound being employed as a linker for constructing host-guest complexes or for establishing specific molecular recognition patterns. Host-guest chemistry relies on the precise complementarity of size, shape, and chemical properties between a host molecule and its guest. While flexible linkers are integral to many synthetic hosts, the specific contribution and behavior of a this compound tether have not been investigated or reported.

Design of Mechanically Interlocked Molecular Architectures

The design and synthesis of mechanically interlocked molecules like rotaxanes (a dumbbell-shaped molecule threaded through a ring) and catenanes (interlocked rings) are sophisticated processes that depend on carefully chosen precursor molecules. Extensive searches did not yield any studies where this compound was used as a component—either as part of the "thread" in a rotaxane or as a precursor for forming the macrocycles in a catenane.

Table of Chemical Compounds

Advanced Analytical Techniques in the Investigation of 1,7 Diiodoheptane Reactions

Spectroscopic Methods for In-situ Reaction Monitoring and Intermediate Characterization

In-situ spectroscopic techniques are indispensable for observing reactions as they occur, providing real-time data without disturbing the chemical system. selectscience.net This allows for the direct observation of short-lived species and the collection of kinetic data.

Time-Resolved UV-Vis, Infrared, and Resonance Raman Spectroscopy

Time-resolved spectroscopy is a powerful tool for studying dynamic processes that occur on timescales from femtoseconds to seconds. mdpi-res.com It is particularly useful for investigating photochemical reactions of dihaloalkanes, where initial excitation can lead to the formation of radical intermediates and other transient species. researchgate.netcatalysis.blog

Time-Resolved UV-Vis Spectroscopy: This technique monitors changes in the electronic absorption spectrum of a reaction mixture following initiation by a pulse of light (photolysis). uu.nl For reactions involving 1,7-diiodoheptane, the homolytic cleavage of a carbon-iodine bond can produce colored or UV-active intermediates. Time-resolved UV-Vis spectroscopy can track the formation and decay of these species, providing insight into reaction kinetics and pathways. avantes.comresearchgate.netresearchgate.net

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR spectroscopy measures the vibrational spectra of molecules as a function of time, offering detailed structural information about reactants, intermediates, and products. wikipedia.org In studies of similar dihaloalkanes, TRIR has been used to follow the entire reaction sequence after photoexcitation, from the initial bond breaking to the formation of final products, by monitoring the characteristic vibrational frequencies of different functional groups. mdpi.comnih.gov For instance, the C-I stretching vibration of this compound would be expected to decrease in intensity while new peaks corresponding to intermediates or products appear. researchgate.net

Resonance Raman Spectroscopy: This technique provides enhanced vibrational signals for species that absorb light at the wavelength of the Raman laser. rsc.org It is highly selective and sensitive for studying colored intermediates in complex mixtures. nih.gov In potential reactions of this compound that generate colored charge-transfer complexes or radical ions, resonance Raman spectroscopy could provide detailed structural information about these specific intermediates, which would be difficult to obtain with other methods. nih.gov

The table below illustrates the application of these techniques to study a hypothetical photoreaction of a dihaloalkane, analogous to what could be done with this compound.

| Technique | Information Gained | Timescale | Example Application on Dihaloalkane Analog | Citation |

| Time-Resolved UV-Vis | Electronic transitions of intermediates, reaction kinetics. | ps to s | Monitoring the formation of hydrocarbon pool species in zeolite catalysts. | uu.nl |

| Time-Resolved IR | Structural information of intermediates, product formation kinetics. | ps to s | Observing the photodissociation of CF₂BrCF₂I and subsequent radical reactions. | mdpi.com |

| Resonance Raman | Vibrational structure of specific (often colored) intermediates. | ps to s | Characterizing oxidized flavin intermediates in enzyme reactions. | nih.gov |

Electron Paramagnetic Resonance (EPR) for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules with unpaired electrons, such as free radicals. numberanalytics.com Since the cleavage of the C-I bond in this compound can proceed through a radical mechanism, EPR is a crucial tool for directly observing these highly reactive intermediates. scielo.org.mx

By detecting and analyzing the EPR spectrum, researchers can confirm the presence of radical species, determine their structure, and understand their electronic environment. numberanalytics.com For example, in the electrochemical oxidation of iodide ions, EPR spectroscopy has been used to provide direct evidence for the formation of the iodine atom radical (I•). scielo.org.mx In a reaction involving this compound, the homolytic cleavage of a C-I bond would generate a heptyl radical with an iodine atom at the other end. EPR could be used to detect this radical intermediate, providing valuable insight into the reaction mechanism. numberanalytics.comnih.gov Often, due to the low concentration and short lifetime of radicals, spin traps are used to convert them into more stable radicals that are easier to detect and characterize by EPR. scielo.org.mx

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Reaction Progress (non-identification data)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for monitoring the progress of chemical reactions in real-time. magritek.com It provides detailed structural information and, crucially, is inherently quantitative without the need for calibration curves for each component in the mixture. selectscience.net By acquiring NMR spectra at regular intervals, a concentration-versus-time profile can be generated for reactants, intermediates, and products. magritek.com

For a reaction involving this compound, one could monitor the disappearance of the signal for the protons adjacent to the iodine atoms (the α-protons, -CH₂-I) and the simultaneous appearance of new signals corresponding to the products. sciepub.com This non-invasive technique allows for detailed kinetic analysis and can help identify unexpected intermediates or side products. magritek.comsciepub.com The development of benchtop NMR spectrometers and flow-through cells has made it increasingly practical to use this technique for online reaction monitoring directly in a laboratory fume hood. selectscience.netmagritek.com

The following table outlines how NMR can be used to track a reaction.

| Feature | Description | Application to this compound Reaction | Citation |

| Chemical Shift | The position of a signal, indicates the chemical environment of the nucleus. | Disappearance of α-proton signal (~3.2 ppm), appearance of product signals. | sciepub.com |

| Integration | The area under a signal, proportional to the number of nuclei. | Quantifies the relative concentrations of reactant, intermediates, and products over time. | selectscience.net |

| Spin-Spin Coupling | Splitting of signals due to neighboring nuclei, gives connectivity information. | Confirms the structure of products by showing which protons are adjacent to each other. | qd-latam.com |

| 2D NMR | Techniques like COSY and HETCOR. | Can be used to elucidate the full structure of unknown products formed in the reaction. | york.ac.uk |

Chromatographic and Mass Spectrometric Techniques for Product Analysis in Synthetic Pathways

Gas Chromatography-Mass Spectrometry (GC-MS): This is a premier technique for analyzing volatile and thermally stable compounds. mpg.de The sample is vaporized and passed through a long column that separates the components based on their boiling points and interactions with the column's stationary phase. As each component exits the column, it enters a mass spectrometer, which provides a mass spectrum that acts as a molecular fingerprint. researchgate.net This method is highly effective for identifying the various products in complex mixtures resulting from reactions of this compound. mpg.de

High-Performance Liquid Chromatography (HPLC): HPLC is used for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. torontech.com Separation occurs in a liquid mobile phase that is pumped through a column containing a solid stationary phase. ejgm.co.uk HPLC is versatile and can be used to separate a wide range of products, including polar compounds and stereoisomers that might be formed from this compound reactions. qd-latam.comthieme-connect.com Detectors can range from UV-Vis to mass spectrometers (LC-MS).

The following table shows a hypothetical analysis of a reaction mixture from a substitution reaction of this compound using GC-MS.

| Compound | Retention Time (min) | Key Mass Spec Fragments (m/z) | Identification |

| 1 | 8.5 | 338 (M+), 211 (M-I)+, 127 (I+) | This compound (unreacted) |

| 2 | 6.2 | 239 (M+), 211 (M-C₂H₅)+, 112 | 1-Ethoxy-7-iodoheptane |

| 3 | 4.1 | 142 (M+), 113, 99 | 1,7-Diethoxyheptane |

X-ray Crystallography in the Structural Analysis of this compound Derivatives and Assemblies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com While analyzing this compound itself might be challenging due to its liquid state at room temperature, its derivatives, which are often solid, can be readily studied. This technique is invaluable for unambiguously confirming the molecular structure of new compounds synthesized from this compound, especially when complex stereochemistry is involved. mdpi.com

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. mdpi.com This pattern provides information to calculate an electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.govnih.gov This level of detail is essential for understanding the exact structure of a product, confirming its stereochemistry, and analyzing intermolecular interactions like hydrogen bonding that dictate how molecules pack together in the solid state. nih.govresearchgate.net

A typical set of data obtained from a single-crystal X-ray diffraction experiment for a hypothetical derivative is shown below.

| Parameter | Description | Example Value for a Derivative |

| Crystal System | The symmetry class of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the smallest repeating unit. | a = 5.9 Å, b = 10.9 Å, c = 14.8 Å, β = 98.6° |

| Z | The number of molecules in the unit cell. | 4 |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 (4.5%) |

Future Directions and Emerging Research Avenues for 1,7 Diiodoheptane

Development of Green and Sustainable Synthetic Methodologies for 1,7-Diiodoheptane

The development of green and sustainable synthetic methodologies for this compound is a crucial area for future research. Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. Future efforts will likely focus on the principles of green chemistry to create more environmentally benign and efficient syntheses.

One promising approach is the use of solvent-free reaction conditions, which can reduce waste and the environmental impact associated with volatile organic solvents. Research into solid-state reactions or the use of greener solvents like ionic liquids or supercritical fluids could lead to more sustainable processes.

Furthermore, the development of catalytic systems for the direct conversion of renewable feedstocks into this compound is a key long-term goal. This could involve the use of biocatalysts or earth-abundant metal catalysts to transform bio-derived heptane (B126788) precursors. Additionally, improving the atom economy of existing reactions, for instance, by minimizing the use of protecting groups and maximizing the incorporation of all reactant atoms into the final product, will be a significant focus. A recent patent application has highlighted the importance of sustainable chemical processes in industries such as titanium dioxide production, where by-products and waste streams are a major concern, signaling a broader industrial trend towards sustainability that will drive innovation in the synthesis of compounds like this compound. google.comgoogle.com

A comparative look at potential green synthetic strategies is presented in the table below.

| Synthetic Strategy | Traditional Approach | Potential Green Alternative | Key Advantages of Green Alternative |

| Solvent Use | Use of volatile organic solvents | Solvent-free conditions or use of green solvents (e.g., water, ionic liquids) | Reduced solvent waste, lower toxicity, improved safety. |

| Catalysis | Stoichiometric reagents | Use of reusable heterogeneous or homogeneous catalysts | Increased reaction efficiency, reduced waste, potential for milder reaction conditions. |

| Feedstock | Petroleum-based starting materials | Bio-based or renewable feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. |

| Energy Input | Conventional heating | Microwave or ultrasonic irradiation | Faster reaction times, reduced energy consumption. |

Exploration of Novel Catalytic Transformations Mediated by this compound

While this compound is primarily utilized as a building block or crosslinking agent, its potential to mediate or participate in catalytic transformations remains a largely unexplored frontier. The carbon-iodine bonds in this compound are relatively weak and can be cleaved homolytically or heterolytically, suggesting that this molecule could be involved in various catalytic cycles.

Future research could investigate the use of this compound as a precursor to in-situ generated catalysts. For example, upon reaction with a suitable metal, it could form an organometallic species capable of catalyzing a range of organic transformations. The long heptane chain could also serve as a phase-transfer tether in catalytic systems, facilitating reactions between reactants in immiscible phases.

Another avenue of exploration is the development of reactions where this compound acts as a source of iodine for catalysis, potentially in iodonium (B1229267) ion-catalyzed reactions or other transformations where an iodine species is part of the catalytic cycle. The bifunctional nature of the molecule, with two reactive iodo-groups, could also be exploited in the design of novel polymerization catalysts. A patent has described the use of alkaline catalysts to facilitate the reaction of dihaloalkanes, including this compound, with tertiary amines, indicating its reactivity in the presence of catalysts. google.com

Interdisciplinary Applications in Nanoscience and Advanced Functional Materials

The unique properties of this compound make it a promising candidate for various applications in nanoscience and the development of advanced functional materials. Its long, flexible alkyl chain and reactive terminal iodine atoms allow it to function as a versatile linker, surface modifier, and additive in the creation of materials with tailored properties.

In the field of organic photovoltaics, this compound has already been identified as a beneficial additive. taylorfrancis.com It can help to control the morphology of the active layer in organic solar cells by influencing the crystallization of donor polymers and the aggregation of fullerene acceptors. taylorfrancis.com This leads to a more optimized phase-separated structure, which can enhance device performance. taylorfrancis.com Patents have also been filed for the use of this compound in the preparation of nanoparticle materials for photovoltaic elements, underscoring its potential in this area. google.com

Furthermore, this compound can be employed as a crosslinking agent to improve the mechanical and chemical stability of polymers. This is particularly relevant for the fabrication of robust polymer films and membranes for various applications, including separation technologies and electronic devices. Its role as a crosslinking agent for anion exchange membranes has been noted. google.comgoogle.com The ability of the diiodo- functionality to participate in polymerization reactions also opens up possibilities for creating novel polymers with unique architectures and properties. googleapis.com

| Application Area | Role of this compound | Potential Impact |

| Organic Solar Cells | Additive to control active layer morphology | Improved device efficiency and stability. taylorfrancis.com |

| Nanoparticle Synthesis | Component in the preparation of photovoltaic nanoparticles | Development of new materials for energy conversion. google.com |

| Polymer Chemistry | Crosslinking agent, monomer | Enhanced mechanical and chemical properties of polymers, creation of novel polymer architectures. google.comgoogle.comgoogleapis.com |

Integration with Flow Chemistry and Automation in Organic Synthesis

The integration of this compound synthesis and its subsequent use in multi-step reactions into flow chemistry and automated platforms represents a significant opportunity to enhance efficiency, safety, and scalability. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers numerous advantages for the synthesis of alkyl halides.

The precise control over reaction parameters such as temperature, pressure, and stoichiometry in a flow reactor can lead to higher yields, improved selectivity, and safer handling of potentially hazardous reagents and intermediates. For the synthesis of this compound, a flow process could enable the rapid and controlled iodination of a suitable precursor, minimizing the formation of byproducts.

Automated synthesis platforms can further streamline the production and use of this compound. By combining robotic handling of reagents with in-line analysis and purification, these systems can accelerate the discovery and optimization of new reactions and materials incorporating this compound. The synthesis of related compounds has been described as being "more suitable for flow," suggesting the potential benefits of this technology for this compound as well. universiteitleiden.nl The development of a robust and automated flow synthesis of this compound would not only make this important chemical more accessible but also facilitate its integration into complex, multi-step synthetic sequences for the production of pharmaceuticals, agrochemicals, and advanced materials.

Q & A

Q. What criteria should guide the selection of solvents for this compound in kinetic studies?

- Methodological Answer : Prioritize solvents with low nucleophilicity (e.g., dichloromethane) to minimize side reactions. Validate solvent inertness via control experiments with radical traps (e.g., TEMPO). Reference polarity indices (e.g., ET(30)) to correlate solvent effects with reaction rates .

Q. How can researchers ensure compliance with IUPAC guidelines when reporting this compound data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.